2,2'-(4,5-Dimethyl-1,2-phenylene)diacetic acid
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Overview
Description
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylenediacetic acid, characterized by the presence of two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid typically involves the reaction of 4,5-dimethylphthalic anhydride with glycine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: The major products are typically dicarboxylic acids.
Reduction: The major products are diols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure but with hydroxyl groups instead of methyl groups.
1,2-Phenylenediacetic acid: Lacks the methyl groups on the benzene ring.
Dimethyl 2,2’-(1,4-phenylene)diacetate: An ester derivative of phenylenediacetic acid.
Uniqueness
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is unique due to the presence of methyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)-4,5-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-9(5-11(13)14)10(4-8(7)2)6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
DZFJEEQLNAPAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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